molecular formula C15H13N3O3 B5809451 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide

Cat. No. B5809451
M. Wt: 283.28 g/mol
InChI Key: KLYJSWZZUCNHAZ-UHFFFAOYSA-N
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Description

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X involves the inhibition of specific enzymes and signaling pathways involved in the pathogenesis of various diseases. In cancer, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X targets the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X targets the oxidative stress and neuroinflammation pathways, which are involved in neuronal damage and neurodegeneration.
Biochemical and Physiological Effects
2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has been found to induce cell cycle arrest and apoptosis in tumor cells. In inflammation research, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorder research, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has been found to reduce oxidative stress and neuroinflammation, improve mitochondrial function, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has several advantages for lab experiments, including its high purity and stability, well-defined mechanism of action, and potential therapeutic applications in various diseases. However, there are also limitations to using 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X in lab experiments, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X, including the development of more efficient synthesis methods, the optimization of dosage and delivery methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its potential synergistic effects with other drugs. Additionally, further studies are needed to determine the safety and efficacy of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X in clinical trials.
Conclusion
In conclusion, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its well-defined mechanism of action and biochemical and physiological effects make it an attractive target for further research. However, further studies are needed to determine its safety and efficacy in clinical trials and to explore its potential synergistic effects with other drugs.

Synthesis Methods

The synthesis of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X involves the reaction of 2-aminobenzoxazole with pyridine-3-carboxylic acid and acetic anhydride. The resulting product is then purified through recrystallization to yield pure 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X. The synthesis method of 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has shown promising results in inhibiting the growth of tumor cells and inducing apoptosis. In inflammation research, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has been found to reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurodegenerative disorder research, 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-3-pyridinylacetamide X has shown neuroprotective effects and improved cognitive function.

properties

IUPAC Name

2-(3-oxo-1,4-benzoxazin-4-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-14(17-11-4-3-7-16-8-11)9-18-12-5-1-2-6-13(12)21-10-15(18)20/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYJSWZZUCNHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-(3-oxo-2,3-dihydrobenzo[1,4]oxazin-4-yl)-N-(pyridin-3-yl)-

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